

Technical Guide: Dextromethorphan Hydrobromide Monohydrate (CAS 6700-34-1)

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Compound of Interest

Compound Name: *Hydrobromide monohydrate*

Cat. No.: *B8087178*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextromethorphan **hydrobromide monohydrate** (CAS 6700-34-1) is a synthetically produced, dextrorotatory morphinan derivative.^[1] Structurally related to codeine and levorphanol, it is widely recognized for its antitussive (cough-suppressing) properties.^{[1][2]} Unlike its levorotatory counterparts, dextromethorphan exhibits minimal activity at mu (μ)-opioid receptors, and is therefore considered a non-narcotic antitussive.^{[2][3]} Its primary mechanism of action involves the antagonism of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.^{[1][2]} ^[4] Additionally, it functions as a sigma-1 receptor agonist and modulates calcium channel activity.^{[2][5]} These multimodal actions have led to investigations into its potential therapeutic applications beyond cough suppression, including neuroprotection and the treatment of neuropsychiatric disorders.^{[2][6]}

Chemical and Physical Properties

Dextromethorphan **hydrobromide monohydrate** presents as a white to off-white solid crystalline powder.^{[1][7]} Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	6700-34-1	[1]
Molecular Formula	C ₁₈ H ₂₅ NO·HBr·H ₂ O	[8] [9]
Molecular Weight	370.33 g/mol	[1] [10]
Melting Point	116-120 °C	[1] [5]
Solubility	Sparingly soluble in water; Freely soluble in ethanol and chloroform; Practically insoluble in ether.	[1] [7]
Appearance	White to off-white solid/crystalline powder.	[1] [7]
pH (10g/L solution)	5.2 - 6.5 at 25°C	[1]

Synthesis and Spectroscopic Analysis

Synthesis

The synthesis of dextromethorphan typically involves the methylation of the phenolic hydroxyl group of (+)-3-hydroxy-N-methylmorphinan.[\[11\]](#) A common method utilizes phenyltrimethylammonium chloride and sodium methoxide in methanol.[\[11\]](#) The resulting racemic mixture of 3-methoxy-N-methylmorphinan is then resolved using D-tartaric acid to isolate the dextrorotatory isomer, dextromethorphan.[\[11\]](#)

An alternative patented method involves the following steps:

- N-benzylation of (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline under alkaline conditions.[\[12\]](#)
- Acid-catalyzed cyclization to form (+)-3-hydroxy-17-benzyl-(9 α ,13 α ,14 α)-levorphanane.[\[12\]](#)
- O-methylation and N-methylation using dimethyl sulfate or a methyl halide to yield a quaternary ammonium salt.[\[12\]](#)

- Catalytic hydrogenation to remove the benzyl group, affording dextromethorphan.[\[12\]](#)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **dextromethorphan hydrobromide monohydrate**.

- ^1H NMR: The proton NMR spectrum of dextromethorphan in deuterated solvents such as DMSO-d₆ or a pyridine-d₅:D₂O mixture allows for the identification of characteristic proton signals, including those of the N-methyl group.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present in the molecule.[\[16\]](#)
- Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[\[16\]](#)

Biological Activity and Mechanism of Action

Dextromethorphan exhibits a complex pharmacology, interacting with multiple targets in the central nervous system.

NMDA Receptor Antagonism

The primary mechanism underlying many of dextromethorphan's effects is its action as a non-competitive antagonist at the NMDA receptor.[\[1\]](#)[\[2\]](#)[\[4\]](#) It blocks the ion channel of the receptor, thereby inhibiting the influx of calcium ions in response to glutamate binding.[\[3\]](#)[\[17\]](#) This action is thought to contribute to its antitussive, neuroprotective, and dissociative effects.[\[1\]](#)[\[18\]](#)

Sigma-1 Receptor Agonism

Dextromethorphan is also an agonist at the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates neuronal excitability.[\[2\]](#)[\[19\]](#) This interaction is believed to contribute to its antitussive and antidepressant-like effects.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Calcium Channel Blockade

Dextromethorphan has been shown to block voltage-gated calcium channels, which may contribute to its neuroprotective effects by reducing excessive calcium influx into neurons.[7][8]

Signaling Pathway Modulation

Dextromethorphan influences several intracellular signaling pathways:

- Glutamatergic Signaling: By antagonizing NMDA receptors, dextromethorphan directly modulates glutamatergic neurotransmission.[4][23] This can lead to downstream effects on pathways involved in synaptic plasticity and excitotoxicity.[5][24]
- cAMP-Dependent Pathway: Dextromethorphan has been shown to inhibit the cAMP-dependent pathway, which may play a role in its modulation of spontaneous glutamate release.[16]
- GSK-3 β /NF- κ B Pathway: In models of inflammation, dextromethorphan can attenuate the activation of the GSK-3 β /NF- κ B signaling pathway by inhibiting NADPH oxidase.[25]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify dextromethorphan in a sample.

Methodology:

- Column: A reversed-phase C18 column (e.g., Nucleodur, 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.[26] Alternatively, a mixed-mode stationary phase column (e.g., Primesep 100) can be employed.[1]
- Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and methanol (e.g., 70:30 v/v) with an ion-pairing agent like sodium docusate and a buffer such as ammonium nitrate, with the pH adjusted to around 3.4.[26] Another mobile phase option is a simple mixture of water, acetonitrile, and a sulfuric acid buffer.[1]
- Flow Rate: A flow rate of 1 mL/min is generally used.[26]

- Detection: UV detection at 280 nm is a common method for dextromethorphan analysis.[26]
[27]
- Sample Preparation: For analysis in biological matrices like urine, a liquid-liquid extraction procedure is typically required to isolate the compound and its metabolites.[27]

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of a compound for the NMDA receptor.

Methodology (adapted from protocols for dextromethorphan analogs):

- Radioligand: [³H]TCP (thienylcyclohexylpiperidine) is used as the radioligand that binds to the ion channel of the NMDA receptor.[28][29]
- Membrane Preparation: Rat brain membranes are prepared and resuspended in an appropriate assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).[28]
- Assay: The assay is performed in a 96-well plate format. The binding of [³H]TCP to the membranes is measured in the presence and absence of varying concentrations of the test compound (dextromethorphan).[28]
- Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker, such as MK-801.[28]
- Incubation and Filtration: The reaction is incubated to reach equilibrium and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[28]
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[28] The data is then analyzed to determine the inhibitory constant (Ki) of the test compound.

In Vivo Neuroprotection Assay

Objective: To assess the neuroprotective effects of dextromethorphan in an animal model of brain injury.

Methodology (example from a penetrating ballistic-like brain injury model):

- Animal Model: Anesthetized male Sprague-Dawley rats are subjected to a unilateral frontal penetrating ballistic-like brain injury.[30]
- Drug Administration: Dextromethorphan (at various doses, e.g., 0.156-10 mg/kg) or vehicle is administered intravenously as a bolus at specific time points post-injury.[30] In some protocols, this is followed by a continuous infusion.[30]
- Behavioral Assessment: Motor recovery is assessed using tasks such as a balance beam test at various time points post-injury.[30] Cognitive function can be evaluated using tasks like the novel object recognition test.[30]
- Histological Analysis: At the end of the study, brain tissue is collected and processed for histological analysis to assess the extent of the lesion and axonal degeneration.[30]

In Vivo Cough Suppression Assay

Objective: To evaluate the antitussive efficacy of dextromethorphan.

Methodology (example from a human study on smoking-related cough):

- Study Design: A randomized, double-blind, placebo-controlled crossover study design is employed.[31]
- Participants: Subjects with a persistent cough, such as smokers, are recruited.[31]
- Intervention: Participants receive either dextromethorphan (e.g., 22 mg) or a matched placebo.[31]
- Objective Measurement: Cough reflex sensitivity is measured using a citric acid dose-response cough challenge, where the concentration of citric acid required to elicit a certain number of coughs is determined.[31]
- Subjective Measurement: Participants may also record their cough symptoms in a daily diary and complete quality of life questionnaires.[31]

Safety and Toxicology Hazard Identification

Dextromethorphan **hydrobromide monohydrate** is classified as harmful if swallowed and may cause eye and respiratory irritation.[20][32] It can also cause drowsiness or dizziness.[32]

Hazard Statement	GHS Classification	Reference(s)
H302: Harmful if swallowed	Acute toxicity, Oral (Category 4)	[20]
H411: Toxic to aquatic life with long lasting effects	Hazardous to the aquatic environment, long-term (Category 2)	[20]

Handling and Storage

- **Handling:** Handle in a well-ventilated area.[20] Wear suitable protective clothing, including gloves and eye/face protection.[20] Avoid the formation of dust and aerosols.[20]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] Protect from light.[12]

First Aid Measures

- **If Inhaled:** Move the person to fresh air. If breathing is difficult, give oxygen.[20]
- **In Case of Skin Contact:** Wash off with soap and plenty of water.[20]
- **In Case of Eye Contact:** Rinse with pure water for at least 15 minutes.[20]
- **If Swallowed:** Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[20]

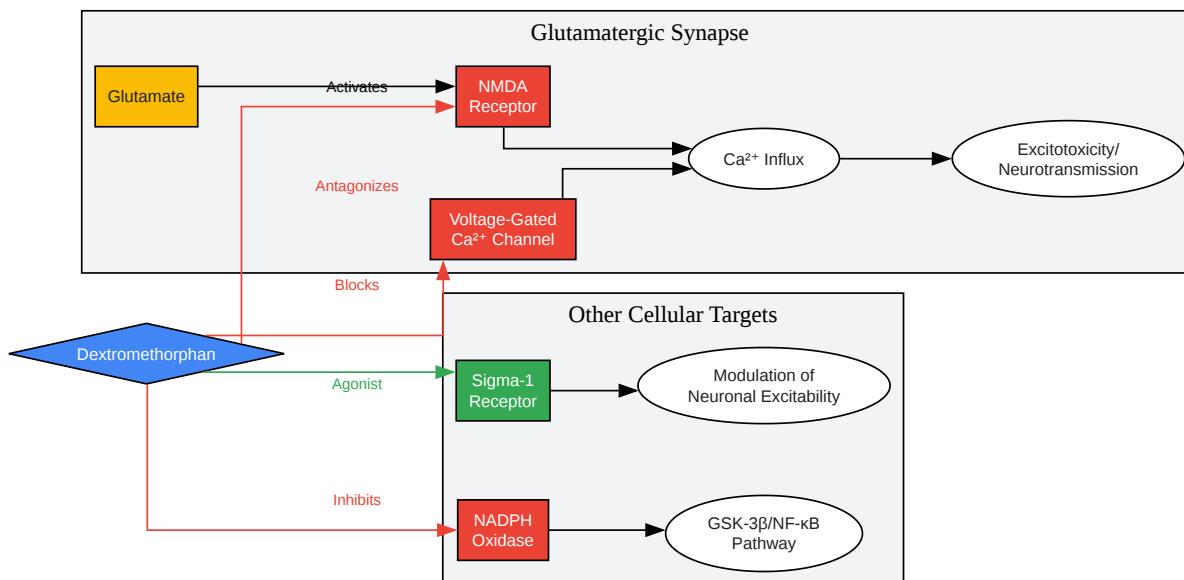
Toxicological Data

Limited long-term toxicity data for dextromethorphan alone is available, as it is often studied in combination with other substances.[11]

Test	Species	Route	Value	Reference(s)
LD50	Mouse	Oral	165 mg/kg	[12]
LD50	Rat	Oral	350 mg/kg	[12]
LD50	Female Swiss-Webster Mice	Oral (gavage)	210 mg/kg	[11]

Visualizations

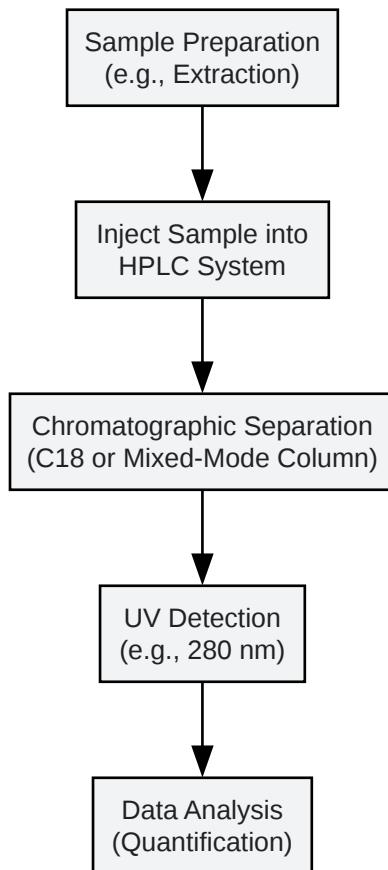
Signaling Pathways



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Caption: Dextromethorphan's multimodal mechanism of action.

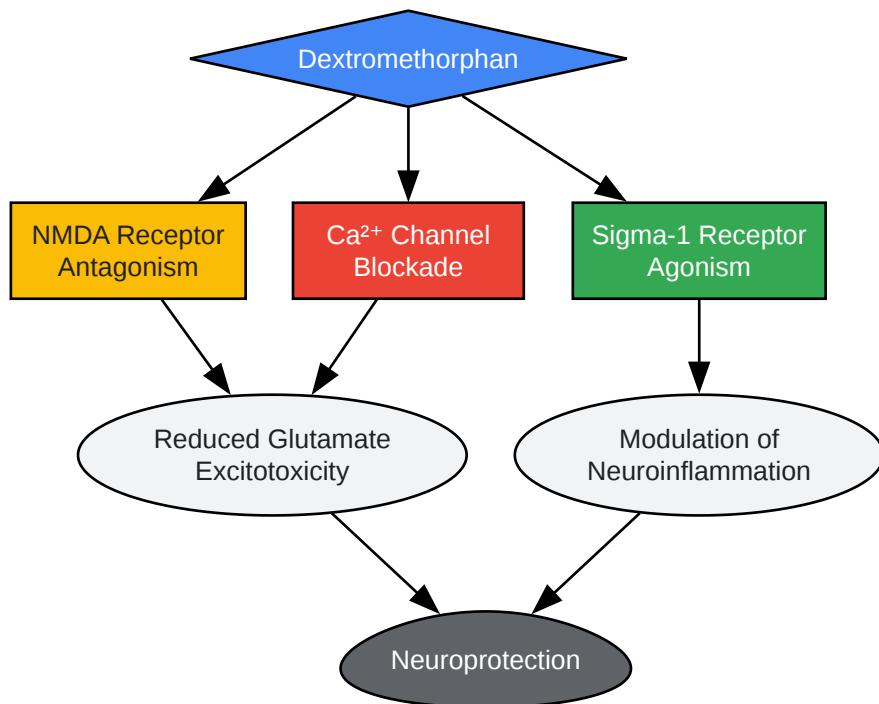
Experimental Workflow: HPLC Analysis



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Caption: A typical workflow for HPLC analysis of Dextromethorphan.

Logical Relationship: Neuroprotective Effects

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Caption: Key mechanisms contributing to Dextromethorphan's neuroprotective effects.

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